(3S,4R)-4-(butylamino)oxolan-3-ol

Medicinal Chemistry Chiral Building Blocks Structure-Activity Relationships

(3S,4R)-4-(Butylamino)oxolan-3-ol (CAS 1932822-40-6) is a chiral 3,4-disubstituted tetrahydrofuran featuring a secondary butylamino group at the 4-position and a hydroxyl group at the 3-position in a specific trans stereochemical configuration. Its molecular formula is C8H17NO2 with a molecular weight of 159.23 g/mol.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13324900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-(butylamino)oxolan-3-ol
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCCNC1COCC1O
InChIInChI=1S/C8H17NO2/c1-2-3-4-9-7-5-11-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1
InChIKeyYWHFWPDLRPNPPM-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4R)-4-(Butylamino)oxolan-3-ol: Chiral Amino Alcohol Scaffold Identity and Baseline Properties


(3S,4R)-4-(Butylamino)oxolan-3-ol (CAS 1932822-40-6) is a chiral 3,4-disubstituted tetrahydrofuran featuring a secondary butylamino group at the 4-position and a hydroxyl group at the 3-position in a specific trans stereochemical configuration. Its molecular formula is C8H17NO2 with a molecular weight of 159.23 g/mol . As a member of the oxolan-3-ol amino alcohol family, this compound serves as a chiral building block for medicinal chemistry and organic synthesis, where the combination of a hydrogen-bond donor/acceptor (OH), a basic amine, and a conformationally restricted tetrahydrofuran ring provides a privileged scaffold for probing biological targets or constructing more complex molecules. The butyl substituent on the amine differentiates it from simpler N-alkyl or unsubstituted analogs by modulating lipophilicity, steric bulk, and potentially target engagement kinetics.

Why Generic Substitution of (3S,4R)-4-(Butylamino)oxolan-3-ol with In-Class Analogs Carries Undefined Risk


Oxolan-3-ol amino alcohols are not an interchangeable commodity class; even subtle N-alkyl modifications or stereochemical inversions can alter critical properties such as basicity (pKa), lipophilicity (logP/logD), aqueous solubility, metabolic stability, and off-target binding profiles. The butyl substituent in (3S,4R)-4-(butylamino)oxolan-3-ol confers a distinct steric and electronic environment compared to the unsubstituted 4-aminooxolan-3-ol or the bulkier tert-butyl analog . In the absence of head-to-head quantitative data, assuming these compounds are functionally equivalent is scientifically unsound—any downstream application relying on precise molecular recognition, pharmacokinetics, or reactivity will be sensitive to these differences. Procurement must therefore be guided by the specific stereochemistry and N-alkyl identity rather than generic 'oxolan-3-ol amino alcohol' classification.

Quantitative Differentiation Evidence for (3S,4R)-4-(Butylamino)oxolan-3-ol Relative to Closest Analogs


No Public Head-to-Head Biological Activity Data Available Against 4-Aminooxolan-3-ol Analogs

A comprehensive search of BindingDB, ChEMBL, PubMed, and patent databases (conducted 2026-05-12) identified zero head-to-head biological assay records comparing (3S,4R)-4-(butylamino)oxolan-3-ol directly with its closest analogs—(3S,4R)-4-aminooxolan-3-ol, (3S,4R)-4-(tert-butylamino)oxolan-3-ol, or other N-alkyl derivatives—under identical experimental conditions. No IC50, Ki, EC50, or functional assay data for this compound were retrieved from any non-excluded source. This absence of publicly available quantitative biological data precludes any direct evidence-based differentiation claim grounded in the approved source hierarchy.

Medicinal Chemistry Chiral Building Blocks Structure-Activity Relationships

Lipophilicity and Basicity Shifts Relative to Unsubstituted Parent Are Class-Level Inferences Only

N-alkylation predictably alters amine basicity and compound lipophilicity: the butyl group is expected to increase logP by approximately 1.5–2.0 log units and modestly elevate pKa (by ~0.2–0.5 units) compared to unsubstituted 4-aminooxolan-3-ol. These predictions are derived from established trends for secondary versus primary amines in acyclic and cyclic systems (class-level inference from general organic chemistry principles), not from experimental measurement of the title compound. No experimentally determined logP, logD7.4, pKa, or solubility data for (3S,4R)-4-(butylamino)oxolan-3-ol were identified from approved sources. In contrast, (3S,4R)-4-(tert-butylamino)oxolan-3-ol, bearing a bulkier alkyl group, is qualitatively described as having distinct steric and electronic properties . Without quantitative values, this remains a qualitative structural argument, not an evidence-based differentiation.

Physicochemical Properties Drug Design ADME

Enantiomeric and Diastereomeric Purity: Key Identity Differentiator Without Public Comparative Purity Data

The defined (3S,4R) stereochemistry is a critical identity parameter distinguishing this compound from its enantiomer (3R,4S)-4-(butylamino)oxolan-3-ol and from diastereomers such as (3R,4R)- or (3S,4S)-4-(butylamino)oxolan-3-ol. However, no vendor certificates of analysis (CoA), chiral HPLC purity data, specific rotation values, or enantiomeric excess specifications were located from approved source repositories for this specific compound. (3R,4S)-4-aminooxolan-3-ol is commercially available as a defined single enantiomer , establishing that chiral purity is a meaningful differentiator within this chemical family, yet analogous public data for the butylamino derivative remain absent. Procurement must therefore rely on supplier-provided CoA documentation obtained at the point of inquiry.

Chiral Purity Stereochemical Integrity Procurement Specifications

When to Procure (3S,4R)-4-(Butylamino)oxolan-3-ol: Application Scenarios Based on Available Structural Rationale


Medicinal Chemistry Exploration Requiring a Specific Chiral Amino Alcohol Scaffold with a Butyl Substituent

In early-stage drug discovery, if a project's structure-activity relationship (SAR) hypothesis specifically demands a secondary butylamino group in a trans relationship to a hydroxyl on a tetrahydrofuran ring, (3S,4R)-4-(butylamino)oxolan-3-ol is the direct candidate. The butyl chain provides a distinct lipophilic vector compared to methyl, ethyl, or tert-butyl analogs, and its specific (3S,4R) stereochemistry defines the spatial orientation of the amine and alcohol pharmacophores. This compound should be selected when the synthetic plan requires this exact substitution pattern to probe target binding, as generic replacement with an N-tert-butyl or N-unsubstituted analog would alter steric bulk, hydrogen-bonding capacity, and conformational preferences in ways that cannot be assumed equivalent without experimental validation. This scenario stems directly from the class-level inference in Section 3 regarding the impact of N-alkylation on molecular properties.

Asymmetric Synthesis Using Chiral trans-4-Aminooxolan-3-ol Derivatives as Ligand or Auxiliary Precursors

When developing novel chiral ligands or organocatalysts based on a tetrahydrofuran backbone, the butylamino variant offers a distinct steric and electronic environment for metal coordination or substrate activation. The secondary amine can serve as a metal-binding site or hydrogen-bond donor, while the butyl chain may induce facial selectivity different from that of the tert-butyl or unsubstituted amino analogs. Selection is warranted when synthetic chemists are screening a library of N-alkyl 4-aminooxolan-3-ol derivatives to identify optimal selectivity in a given asymmetric transformation, and when the specific (3S,4R) configuration is required. This scenario is supported by the chiral purity identity evidence in Section 3, which underscores the importance of stereochemical integrity for asymmetric applications.

Physicochemical Property Screening in Hit-to-Lead Optimization

In hit-to-lead programs where a tetrahydrofuran-containing hit has been identified, systematic variation of the amine substituent is a common strategy to tune logD, pKa, solubility, and permeability. (3S,4R)-4-(butylamino)oxolan-3-ol fills a specific gap in the alkyl chain series between shorter (methyl, ethyl) and bulkier (tert-butyl, cyclohexyl) analogs. A medicinal chemistry team may procure this compound to experimentally measure its physicochemical properties and compare them head-to-head with other N-alkyl derivatives under identical assay conditions, thereby generating the quantitative differentiation data that is currently absent from the public domain. This application directly addresses the evidence gap identified in Section 3 regarding the lack of measured physicochemical data.

Quote Request

Request a Quote for (3S,4R)-4-(butylamino)oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.